![molecular formula C8H3Br2FO2 B15206028 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is a heterocyclic organic compound that belongs to the benzofuran family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution at the desired positions on the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to yield reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reducing Agents: For reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-tumor, antibacterial, and antiviral agents.
Materials Science: Benzofuran derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties.
Biological Research: The compound can be used as a probe or reagent in various biological assays to study enzyme activities and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. This makes it a valuable tool in studying the molecular mechanisms underlying various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one include:
4-Bromo-2,6-difluoroaniline: Another benzofuran derivative with bromine and fluorine substituents.
3,7-Dibromo-dibenzofuran: A dibenzofuran derivative with bromine substituents at different positions.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of both bromine and fluorine atoms in specific positions on the benzofuran ring can enhance its reactivity and binding affinity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H3Br2FO2 |
|---|---|
Peso molecular |
309.91 g/mol |
Nombre IUPAC |
2,6-dibromo-7-fluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H3Br2FO2/c9-4-2-1-3-6(12)8(10)13-7(3)5(4)11/h1-2,8H |
Clave InChI |
QEGCYHNZMPDYSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=O)C(O2)Br)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15205949.png)

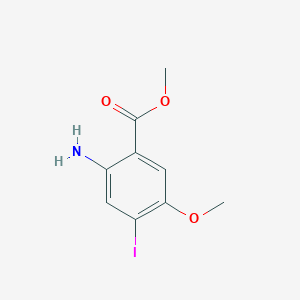
![2-Bromo-4-nitrobenzo[d]oxazole](/img/structure/B15205970.png)

![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)
![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)
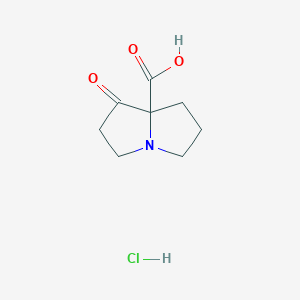
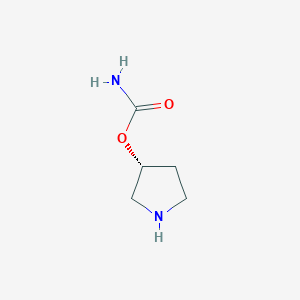

![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)
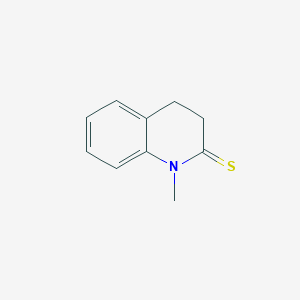
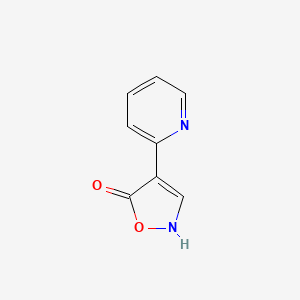
![3-[(Difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B15206024.png)
